(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 1217838-84-0
VCID: VC6320434
InChI: InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1
SMILES: CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid

CAS No.: 1217838-84-0

Cat. No.: VC6320434

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid - 1217838-84-0

Specification

CAS No. 1217838-84-0
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Standard InChI InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1
Standard InChI Key FBKXGYIYIKDCSB-GFCCVEGCSA-N
SMILES CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O

Introduction

Overview of the Compound

The chemical name "(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid" suggests:

  • Chirality: The "(2R)" indicates a specific stereochemical configuration at the second carbon atom.

  • Structural Features:

    • A methyl group at the fourth carbon.

    • An isoindoline moiety (a bicyclic structure containing a nitrogen atom).

    • A carboxylic acid functional group.

This compound likely belongs to a class of chiral molecules that may be studied for biological or pharmaceutical applications.

Potential Applications

Compounds with similar structures are often explored for:

  • Pharmaceutical Activity: Isoindoline derivatives are known for their potential in drug discovery, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Targeting: Chiral molecules are significant in medicinal chemistry due to their enantiospecific interactions with biological systems.

Research Approach

To study this compound in detail:

  • Synthesis: Investigate synthetic pathways using asymmetric catalysis or chiral precursors.

  • Characterization: Use techniques such as:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation.

    • Mass Spectrometry (MS) for molecular weight determination.

    • Infrared Spectroscopy (IR) for functional group analysis.

  • Biological Evaluation: Test its activity against specific enzymes or receptors.

Data Table Example

While no specific data is available for this compound, a typical characterization table might look like this:

PropertyData
Molecular FormulaC12H15NO3
Molecular Weight~221.25 g/mol
Melting PointTBD
Optical Rotation ([α]D[\alpha]_D)TBD
SolubilitySoluble in organic solvents

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